molecular formula C17H19BrN4O2 B2787338 N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1029763-64-1

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

カタログ番号 B2787338
CAS番号: 1029763-64-1
分子量: 391.269
InChIキー: FTUTYUHVABBBGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied in recent years due to its potential as a therapeutic agent for various types of cancer.

作用機序

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide selectively inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides a source of energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, this compound reduces the availability of glutamine, leading to reduced cell proliferation and increased cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include reduced glutamine consumption, decreased ATP production, increased reactive oxygen species (ROS) production, and altered gene expression. These effects ultimately lead to reduced cell proliferation and increased cell death.

実験室実験の利点と制限

One advantage of N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide as a research tool is its selectivity for glutaminase. This allows researchers to specifically target glutaminase activity in cancer cells, without affecting other metabolic pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase activity at low concentrations.

将来の方向性

There are a number of future directions for research on N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide and its potential as a cancer therapy. One area of focus is the development of more potent and selective glutaminase inhibitors, which could enhance the efficacy of this compound and other glutaminase inhibitors. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from glutaminase inhibition therapy. Additionally, there is ongoing research into the potential use of this compound and other glutaminase inhibitors in combination with other cancer therapies, such as immunotherapy.

合成法

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 4-bromophenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol to form the final product, this compound.

科学的研究の応用

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide has been extensively studied in the context of cancer research, particularly in the development of new cancer therapies. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUTYUHVABBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。